4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)-

Description

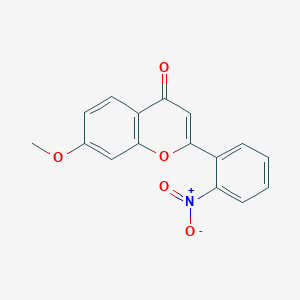

The compound 4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)- belongs to the benzopyranone family, characterized by a fused benzene and pyrone ring system. Key structural features include:

- A methoxy group (-OCH₃) at position 7 of the benzopyranone core.

- A 2-nitrophenyl substituent at position 2, introducing strong electron-withdrawing effects via the nitro (-NO₂) group.

This compound’s electronic and steric properties are influenced by the nitro group’s ortho position on the phenyl ring and the methoxy group’s para orientation relative to the carbonyl group.

Properties

IUPAC Name |

7-methoxy-2-(2-nitrophenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-21-10-6-7-12-14(18)9-16(22-15(12)8-10)11-4-2-3-5-13(11)17(19)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEGNONSILXPRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50795454 | |

| Record name | 7-Methoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50795454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63487-11-6 | |

| Record name | 7-Methoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50795454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-4H-1-benzopyran-4-one with 2-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are often employed.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The primary product is the corresponding amine.

Substitution: Various substituted benzopyran derivatives can be formed depending on the substituent introduced.

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)- has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Materials Science: It is explored for its potential use in organic electronics and as a building block for more complex materials.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in cancer cells. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, while the benzopyran core provides structural stability.

Comparison with Similar Compounds

Positional Isomers: Nitrophenyl Substituent Orientation

- 4H-1-Benzopyran-4-one, 7-Methoxy-3-Methyl-2-(4-Nitrophenyl)- (CAS 122260-03-1) Nitro group at the para position of the phenyl ring (vs. ortho in the target compound). Additional methyl group at position 3. Molecular weight: 311.29 g/mol (identical to the target compound due to similar substituents).

4H-1-Benzopyran-4-one, 5,7-Dimethoxy-2-(4-Nitrophenyl)- (CAS 836608-01-6)

Functional Group Variations

- 4H-1-Benzopyran-4-one, 2-(3,5-Dinitrophenyl)-7-Methoxy- (CAS 921942-52-1) Two nitro groups (meta and para positions) on the phenyl ring. Stronger electron-withdrawing effects enhance electrophilicity, making this compound more reactive in nucleophilic substitution reactions than the mono-nitro target compound .

- 5,7-Dihydroxy-2-(3-Hydroxy-4-Methoxy-Phenyl)-3,6-Dimethoxy-4H-1-Benzopyran-4-one (Compound 139) Three hydroxyl (-OH) and two methoxy (-OCH₃) groups. Higher hydrogen-bonding capacity increases solubility in polar solvents (e.g., logP ~1.5 vs. ~2.8 for the target compound). Potential antioxidant activity due to phenolic groups, unlike the nitro-functionalized target compound .

Substituent Bulk and Steric Effects

- 4H-1-Benzopyran-4-one, 7-Methoxy-3-Methyl-8-Nitro-2-Phenyl (CAS 62100-81-6) Nitro group at position 8 of the benzopyranone core (vs. phenyl-substituted nitro in the target compound).

3-(2-Benzoylallyl)-4-Hydroxy-6-Methylpyran-2-one (Compound 7a)

Electronic Effects

- The ortho-nitro group in the target compound creates a sterically crowded environment, distorting the phenyl ring’s planarity and reducing conjugation with the benzopyranone system. This distortion may lower UV absorption intensity compared to para-nitro analogs .

- Nitro vs. Methoxy/Hydroxyl Groups : Nitro groups decrease electron density at the phenyl ring, making the target compound less prone to electrophilic substitution but more reactive in reduction reactions (e.g., nitro to amine conversion) .

Solubility and LogP

- Methoxy vs. Hydroxyl Groups : The target compound’s methoxy group increases lipophilicity (logP ~2.8) compared to dihydroxy analogs (logP ~1.5). This difference affects pharmacokinetic properties, such as intestinal absorption and blood-brain barrier penetration .

- Nitro Group Impact : Nitro groups generally reduce aqueous solubility. For example, the target compound’s solubility in water is <0.1 mg/mL, whereas dihydroxy analogs (e.g., Compound 139) exhibit solubility >5 mg/mL .

Biological Activity

4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)-, also known as 7-methoxy-2-(2-nitrophenyl)chromen-4-one, is a synthetic compound belonging to the benzopyran family. Its unique structure includes a methoxy group at the 7th position and a nitrophenyl group at the 2nd position, which contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer research and enzyme inhibition.

Chemical Structure

- IUPAC Name : 7-methoxy-2-(2-nitrophenyl)-4H-chromen-4-one

- CAS Number : 63487-11-6

- Molecular Formula : C16H13N2O4

Synthesis

The synthesis of this compound typically involves the condensation of 7-methoxy-4H-benzopyran-4-one with 2-nitrobenzaldehyde under basic conditions, often using potassium carbonate in solvents like ethanol or methanol at elevated temperatures. This process can be scaled for industrial production while ensuring high yield and purity through methods such as recrystallization or chromatography.

The biological activity of 4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)- is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes involved in cancer cell proliferation, such as kinases and proteases. The nitrophenyl group enhances binding affinity to these targets, while the benzopyran core provides structural stability .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties by disrupting cellular processes in cancer cells. A study demonstrated that derivatives of benzopyran compounds displayed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance their efficacy .

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory activity of related compounds:

| Compound | Target Enzyme | IC50 Value (μM) | Activity |

|---|---|---|---|

| CC1 | MAO-B | 0.51 | Selective Inhibitor |

| CC2 | BChE | <50 | Competitive Inhibitor |

The findings suggest that similar structures can selectively inhibit enzymes relevant to neurodegenerative diseases, indicating a broader therapeutic potential for compounds within this class .

Uterotrophic and Antifertility Activity

In animal studies, certain derivatives of benzopyran compounds have shown uterotrophic activity (up to 87% based on dry uterine weight gain) and mild antifertility effects. For instance, a derivative exhibited antiestrogenic activity of 65%, indicating its potential use in reproductive health research .

Case Study: Anticancer Activity Evaluation

A detailed study evaluated the anticancer effects of various benzopyran derivatives, including 4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)-. The results highlighted:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Findings : Significant reduction in cell viability at concentrations above 10 μM; apoptosis was confirmed through flow cytometry.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds revealed unique properties attributed to the nitrophenyl and methoxy substitutions. For example:

| Compound Name | Unique Feature | Biological Activity |

|---|---|---|

| 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl) | Antioxidant Properties | Moderate |

| 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl | Anti-inflammatory Effects | High |

This comparative analysis underscores the significance of specific functional groups in modulating biological activity .

Q & A

Basic: What are the recommended synthetic routes for 7-methoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one?

Methodological Answer:

A common approach involves bromination of precursor benzopyranone derivatives using n-bromosuccinimide (NBS) in carbon tetrachloride under reflux conditions, catalyzed by azobisisobutyronitrile (AIBN) . For example:

- Step 1 : React 7-acetyloxy-4-methyl-2H-1-benzopyran-2-one with NBS and AIBN in CCl₄ (reflux for 20 h).

- Step 2 : Purify via recrystallization (ethyl acetate) to yield brominated intermediates .

Alternative routes may involve nucleophilic substitution or Suzuki coupling for aryl group introduction, though specific protocols require optimization based on substituent reactivity.

Basic: How can spectroscopic methods characterize this compound?

Methodological Answer:

Key techniques include:

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1705 cm⁻¹, NO₂ asymmetric/symmetric stretches at 1547/1341 cm⁻¹) .

- ¹H/¹³C NMR : Resolve methoxy (δ ~3.8–4.0 ppm), aromatic protons, and nitrophenyl environments.

- EI-MS : Confirm molecular weight (e.g., [M]⁺ at m/z 298.29 for C₁₆H₁₂NO₅) .

- Melting Point : Compare observed values (e.g., 266–267°C for analogous nitrophenyl derivatives) to literature .

Advanced: How to address discrepancies in reported physicochemical properties?

Methodological Answer:

Discrepancies arise due to limited experimental data (e.g., melting point, solubility) in safety sheets . To resolve:

Experimental Validation : Perform differential scanning calorimetry (DSC) for melting points.

Solubility Profiling : Use shake-flask/HPLC methods in solvents (e.g., DMSO, ethanol).

Computational Modeling : Estimate properties (e.g., logP via ChemAxon or ACD/Labs) and cross-validate with lab data.

Advanced: What strategies optimize reaction yields in nitrophenyl group introduction?

Methodological Answer:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nitro group reactivity.

- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .

Safety: What protocols mitigate risks during handling?

Methodological Answer:

- PPE : Use OV/AG/P99 respirators (NIOSH-certified) and nitrile gloves .

- Ventilation : Conduct reactions in fume hoods with HEPA filters to avoid inhalation of nitroaromatic vapors .

- Emergency Procedures : For skin contact, wash with 10% polyethylene glycol solution; for eye exposure, rinse with saline for ≥15 min .

Analytical: Which chromatographic methods ensure purity?

Methodological Answer:

- HPLC : Use C18 columns (4.6 × 250 mm, 5 µm) with mobile phase (acetonitrile:0.1% formic acid, 70:30), UV detection at 254 nm .

- TLC : Silica gel 60 F₂₅₄ plates, eluent (ethyl acetate:hexane, 1:1), visualize under UV 366 nm.

Stability: How to assess degradation under varying conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .

- Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux·hr) to detect nitro group reduction .

Toxicology: What in vitro models evaluate cytotoxicity?

Methodological Answer:

- MTT Assay : Test on HepG2 cells (IC₅₀ determination) .

- Ames Test : Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains .

Advanced: How to resolve contradictions in spectral data interpretation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., distinguish methoxy vs. nitro-substituted protons) .

- X-ray Crystallography : Resolve ambiguous structures (e.g., confirm nitrophenyl orientation) .

Solubility: What methods determine solubility for formulation studies?

Methodological Answer:

- Shake-Flask Method : Saturate compound in PBS (pH 7.4) or DMSO; quantify via UV-Vis at λmax .

- Thermodynamic Solubility : Use CheqSol (pH 2–12) to measure intrinsic solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.